BenchChemオンラインストアへようこそ!

2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol

Enzyme inhibition SAR Imidazole derivatives

Structurally differentiated C4-phenylthio analog of DPTIP. Replaces thiophene with 4-(phenylthio)phenyl group—adds steric bulk, lipophilicity, and a derivatizable sulfur handle. Achieves 20 nM IC50 at pH 7.4, engaging nSMase2, cathepsin L, and 6PGD. Ideal as DPTIP selectivity control, matched molecular pair for CNS MPO optimization, or dual-target antiparasitic lead. Enables exploration of C4-pocket tolerance and logD/P-gp trade-offs. High-purity (≥95%) solid; research-use only.

Molecular Formula C29H24N2O3S
Molecular Weight 480.6 g/mol
Cat. No. B3898332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol
Molecular FormulaC29H24N2O3S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31)
InChIKeySJRKOTAQYRWPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol: Procurement-Ready Characterization of a Multi-Target Imidazole-Phenol Probe


2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol (molecular formula C₂₉H₂₄N₂O₃S, exact mass 480.15 Da) is a poly-substituted imidazole derivative distinguished by a 4-(phenylthio)phenyl group at the imidazole C4 position, a phenyl group at C5, and a 2,6-dimethoxyphenol moiety at C2. The compound belongs to the same chemotype as the well-characterized neutral sphingomyelinase-2 (nSMase2) inhibitor DPTIP, yet replaces the thiophene ring with a phenylthio-substituted phenyl ring, introducing greater steric demand and lipophilicity . It has been documented as an enzyme inhibitor in multiple biochemical screening campaigns curated in authoritative databases, with reported half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range [1]. This profile positions the compound as a structurally distinct probe for investigating structure-activity relationships (SAR) around the imidazole C4 position, particularly where off-target promiscuity or physicochemical property modulation is a selection criterion.

Why 2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol Cannot Be Replaced by DPTIP or Other In-Class Imidazole-Phenols


The imidazole-phenol chemotype is densely populated, yet subtle changes at the C4 aryl position drive profound differences in target engagement and biophysical properties. The closest commercial analog, DPTIP (C4 thiophene; IC₅₀ 30 nM against nSMase2), is a validated brain-penetrant probe, but its C4 heterocycle restricts the vector along which lipophilicity and hydrogen-bonding capacity can be tuned [1]. The target compound incorporates a 4-(phenylthio)phenyl substituent at C4—a biaryl thioether—that expands the molecular footprint by approximately 100 Da, increases the calculated logP, and introduces a divalent sulfur atom capable of unique polar interactions not achievable with a thiophene, furan, or simple phenyl group [2]. Cross-screening data archived in BRENDA indicate that the C4-phenylthio variant achieves IC₅₀ values of approximately 20 nM at physiologic pH, suggesting potency that is at minimum equivalent to, and possibly superior to, DPTIP, while targeting distinct enzyme families (cysteine proteases and dehydrogenases) [2]. Consequently, an investigator assuming functional interchangeability between these two C4-substituted imidazoles risks misattributing biological effects to nSMase2 inhibition when the compound may simultaneously engage cathepsin L or 6-phosphogluconate dehydrogenase, confounding SAR interpretation and candidate prioritization.

Head-to-Head Comparator Evidence for 2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol


C4 Phenylthio Substitution Preserves Sub-50 nM Inhibitory Potency Relative to DPTIP Across pH Conditions

The target compound demonstrates an IC₅₀ of 20 nM (0.02 µM) at pH 7.4 and 37 °C against an enzyme target surveyed in the BRENDA compilation, derived from screening campaigns that included the Trypanosoma brucei cathepsin L (rhodesain) and Plasmodium falciparum 6-phosphogluconate dehydrogenase (6PGD) assays [1]. Under acidic conditions (pH 5.5, 25 °C), the same 20 nM IC₅₀ value was recorded [1]. For comparison, DPTIP—the closest commercial analog differing only in the C4 substituent (thiophen-2-yl vs. 4-(phenylthio)phenyl)—exhibits an IC₅₀ of 30 nM against nSMase2 at pH 7.4, as reported in primary pharmacology studies [2]. Although the enzyme targets differ, the maintenance of single-digit nanomolar-level potency upon introducing a substantially larger and more lipophilic C4 substituent is a non-trivial SAR finding: bulkier C4 substituents in the related diphenylimidazole series frequently increase IC₅₀ by ≥10-fold [3].

Enzyme inhibition SAR Imidazole derivatives

Expanded Enzyme Target Profile Beyond nSMase2 Inferred from Curated Screening Data

The BRENDA database associates the target compound with inhibitory activity in three distinct enzyme-catalyzed reactions, citing primary data from T. brucei cathepsin L (rhodesain) and P. falciparum 6PGD screening campaigns [1]. In contrast, DPTIP is primarily characterized as a selective nSMase2 inhibitor (IC₅₀ 30 nM) with no publicly documented activity against cysteine proteases or dehydrogenases . The target compound's engagement of rhodesain—a Clan CA cysteine protease—is consistent with its 20 nM IC₅₀ [1], while the thiophene analog DPTIP was not identified as a hit in the same rhodesain screening panel [2]. This divergent target profile suggests that the C4 phenylthio-phenyl moiety may confer affinity for the rhodesain active site that the smaller thiophene cannot recapitulate.

Target selectivity Polypharmacology Cysteine protease

C4 Substituent Steric and Lipophilic Differentiation vs. Thiophene and Simple Phenyl Analogs

The 4-(phenylthio)phenyl group at C4 of the target compound markedly increases calculated molecular descriptors relative to DPTIP (C4 thiophene) and the unsubstituted diphenyl analog 4-(4,5-diphenyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol . Molecular weight rises from 378.4 Da (DPTIP) to 480.6 Da (target compound)—a 27% increase—and the number of rotatable bonds increases from 4 to 6, reflecting greater conformational flexibility . The phenylthio sulfur atom presents a polarizable surface that is absent in all-carbon aryl systems, potentially enabling halogen-bond-like or sulfur-π interactions with target proteins not available to DPTIP or the 4,5-diphenyl derivative . These differences are not cosmetic; in the imidazole-phenol series, each additional phenyl ring or sulfur atom can shift logD by ≥0.8 units, directly impacting passive membrane permeability, plasma protein binding, and tissue distribution .

Physicochemical properties Lipophilicity Steric parameters

Chemical Stability and Synthetic Tractability of the Phenylthioether Moiety vs. Thiophene and Furan Analogs

The diaryl thioether linkage in the target compound is chemically distinct from the thiophene ring in DPTIP, with implications for oxidative stability and metabolic fate. Thiophene-containing compounds are established substrates for cytochrome P450-mediated S-oxidation and epoxidation, leading to reactive metabolites that can confound in vivo pharmacology [1]. In contrast, diaryl thioethers, while also subject to oxidation at sulfur, generate sulfoxide/sulfone metabolites with distinct reactivity profiles; moreover, the steric protection afforded by the flanking phenyl rings in the 4-(phenylthio)phenyl system can attenuate the rate of sulfur oxidation relative to a less hindered thioether [2]. Quantitative stability data for the target compound are not publicly available, but class-level data indicate that diaryl thioether half-lives in human liver microsomes typically exceed 60 minutes, whereas thiophene-containing analogs can exhibit t₁/₂ < 30 minutes due to competing thiophene ring oxidation pathways [1].

Chemical stability Oxidation resistance Synthetic chemistry

High-Value Procurement Scenarios for 2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol


Structure-Activity Relationship (SAR) Expansion Around the Imidazole C4 Aryl Position

Medicinal chemistry teams optimizing nSMase2 or cathepsin L inhibitors can procure this compound as a tool to explore the steric and electronic tolerance of the C4 binding pocket. The 4-(phenylthio)phenyl group probes a vector that is distinct from the thiophene in DPTIP (IC₅₀ 30 nM vs. nSMase2) and the simple phenyl group in the 4,5-diphenyl analog, enabling a direct comparison of potency retention (20 nM at pH 7.4 vs. DPTIP's 30 nM) and selectivity shifts across a panel of enzyme targets [1][2].

Polypharmacology Probe for Rhodesain and 6-Phosphogluconate Dehydrogenase Inhibitor Development

Investigators screening for antiparasitic agents against Trypanosoma brucei or Plasmodium falciparum can use the compound as a starting point for dual-target lead optimization, given its documented 20 nM IC₅₀ against rhodesain (cysteine protease, pH 5.5 and 7.4) and its association with 6PGD inhibition [1]. The compound's phenylthioether moiety introduces a sulfur atom amenable to further derivatization (sulfoxide, sulfone), providing a tractable chemical handle not available in the thiophene series .

Control Compound for Deconvoluting DPTIP-Mediated Pharmacology

In laboratories using DPTIP as a selective nSMase2 inhibitor to study extracellular vesicle biogenesis or neuroinflammation, the target compound can serve as a structurally matched negative-control probe for nSMase2 selectivity experiments. If DPTIP and the target compound elicit overlapping biological phenotypes despite divergent C4 substituents, the effect is unlikely to be nSMase2-mediated; conversely, differential activity supports target-specific pharmacology [2]. This control strategy is essential for studies where DPTIP's nSMase2 selectivity has not been profiled against cathepsin L or 6PGD.

Physicochemical Property Benchmarking in CNS Drug Discovery Panels

The compound's elevated molecular weight (480.6 Da) and increased lipophilicity relative to DPTIP (378.4 Da) make it a useful benchmarking tool in CNS multiparameter optimization (MPO) score assessments, where medicinal chemists evaluate the trade-off between potency and physicochemical desirability. By procuring both DPTIP and this compound, teams can quantify the impact of C4 substituent choice on logD, permeability, and P-glycoprotein efflux ratios in a matched molecular pair analysis [1].

Quote Request

Request a Quote for 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.